1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one
Description
1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one is a piperazine derivative featuring a 2-aminophenylmethyl substituent and an acetyl group. Its molecular formula is C₁₃H₁₉N₃O (molecular weight: 233.3 g/mol), with the CAS number 1016696-88-0 . The compound’s structure combines a piperazine ring—a common scaffold in medicinal chemistry—with a primary amine at the ortho position of the benzyl group, which may enhance hydrogen bonding and solubility compared to non-polar analogs.
Properties
IUPAC Name |
1-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)16-8-6-15(7-9-16)10-12-4-2-3-5-13(12)14/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCUHNDQOMDKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one typically involves the reaction of 2-aminobenzylamine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physical Properties
Key structural analogs differ in substituents on the benzyl group or piperazine ring. These variations influence molecular weight, melting points, and synthetic accessibility.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Effects on Molecular Weight: Halogenated derivatives (e.g., QD15 with Cl) exhibit higher molecular weights (~400 g/mol) due to the chlorobenzoyl group. The target compound and its 4-aminomethylphenyl analog share similar molecular weights (~233 g/mol), highlighting the impact of substituent position.
Melting Points: Bulkier substituents (e.g., QD10’s benzoylphenoxypropyl group) correlate with higher melting points (148–151°C), likely due to increased crystallinity. Chlorinated analogs (e.g., QD15) show lower melting points (124–127°C), possibly due to reduced symmetry .
Synthetic Yields :
- Yields vary significantly: QD10 (62%) vs. QD15 (37%), suggesting electron-withdrawing groups (e.g., Cl in QD15) may complicate synthesis .
Purity and Analytical Data
Biological Activity
1-{4-[(2-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one, commonly referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C13H19N3O, with a molecular weight of 233.32 g/mol. The compound features a piperazine ring substituted with an aminophenyl group, which is crucial for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Chemical Formula | C13H19N3O |
| Molecular Weight | 233.32 g/mol |
| CAS Number | 1016728-24-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.
Neuropharmacological Effects
This compound also demonstrates neuropharmacological properties:
- Antidepressant Activity : Animal studies suggest that this compound may possess antidepressant-like effects, potentially through the inhibition of monoamine oxidase (MAO) activity, which increases levels of neurotransmitters such as serotonin and norepinephrine in the brain.
- Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties in rodent models, showing promise in reducing anxiety-like behaviors.
Study 1: Anticancer Efficacy
A study published in ResearchGate investigated the anticancer efficacy of various piperazine derivatives, including this compound. The results indicated that this compound exhibited potent inhibitory effects on epidermoid carcinoma (HEP2) cells compared to doxorubicin, a standard chemotherapeutic agent .
Study 2: Neuropharmacological Assessment
In a preclinical study assessing the neuropharmacological effects of piperazine derivatives, researchers found that administration of this compound resulted in significant reductions in anxiety-like behaviors in mice. This was attributed to its MAO inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
